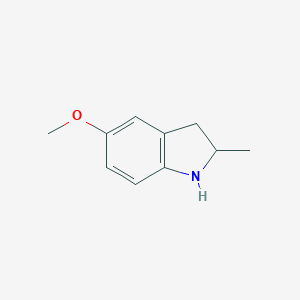
D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) is a disaccharide analog, structurally similar to maltose, but with distinct chemical properties It consists of two glucose units linked by a glycosidic bond, similar to maltose, but with variations that confer unique characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) can be synthesized through enzymatic or chemical methods. One common approach involves the use of glycosyltransferases, which facilitate the transfer of glucose units to form the desired glycosidic bond. The reaction conditions typically include a buffered aqueous solution, with optimal pH and temperature conditions to ensure enzyme activity.
Industrial Production Methods: In an industrial setting, pseudo-maltose production can be scaled up using bioreactors. The process involves the cultivation of microorganisms that express the necessary enzymes for pseudo-maltose synthesis. The reaction is carried out under controlled conditions to maximize yield and purity. Downstream processing includes purification steps such as chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) undergoes various chemical reactions, including:
Oxidation: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert pseudo-maltose into sugar alcohols.
Substitution: Glycosidic bonds in pseudo-maltose can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts like Lewis acids.
Major Products:
Oxidation: Produces gluconic acid derivatives.
Reduction: Results in the formation of sugar alcohols such as sorbitol.
Substitution: Yields various glycosidic derivatives depending on the substituent introduced.
Scientific Research Applications
D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) has diverse applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Serves as a substrate for studying enzyme kinetics and carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent in diabetes management due to its structural similarity to maltose.
Industry: Utilized in the production of bio-based materials and as a precursor for synthesizing other valuable compounds.
Mechanism of Action
The mechanism of action of pseudo-maltose involves its interaction with specific enzymes and receptors. In biological systems, pseudo-maltose can inhibit enzymes like α-glucosidase, which are involved in carbohydrate digestion. This inhibition slows down the breakdown of complex carbohydrates, leading to a gradual release of glucose and better glycemic control. The molecular targets include the active sites of these enzymes, where pseudo-maltose binds and prevents substrate access.
Comparison with Similar Compounds
Maltose: A disaccharide consisting of two glucose units linked by an α(1→4) glycosidic bond.
Isomaltose: Similar to maltose but with an α(1→6) glycosidic bond.
Trehalose: A disaccharide with two glucose units linked by an α(1→1) bond.
Uniqueness of D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI): D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) is unique due to its modified glycosidic bond, which imparts different chemical and biological properties compared to other disaccharides. This uniqueness makes it a valuable compound for studying carbohydrate chemistry and developing new therapeutic agents.
Properties
CAS No. |
143956-62-1 |
|---|---|
Molecular Formula |
C13H24O10 |
Molecular Weight |
340.32 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[2,3,4-trihydroxy-6-(hydroxymethyl)cyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c14-2-4-1-5(16)7(17)10(20)12(4)23-13-11(21)9(19)8(18)6(3-15)22-13/h4-21H,1-3H2 |
InChI Key |
QEPBBTWOHBYIIZ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |
Canonical SMILES |
C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |
Key on ui other cas no. |
143956-62-1 |
Synonyms |
pseudo-cellobiose pseudo-cellobiose, (3B-alpha)-isomer pseudo-cellobiose, (4A-beta)-isomer pseudo-cellobiose, (4B-beta)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


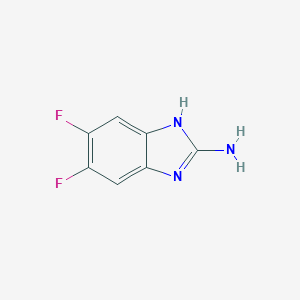

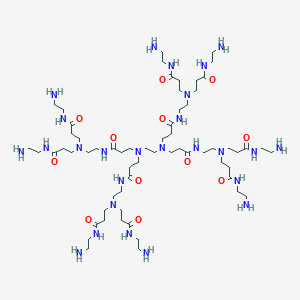
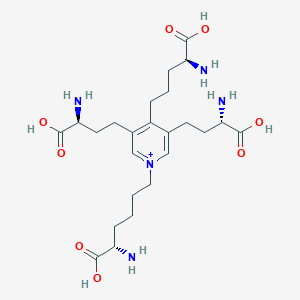
![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)
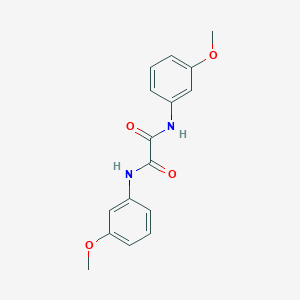
![Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI)](/img/structure/B133012.png)
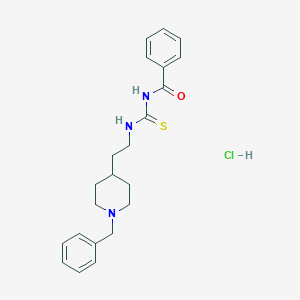
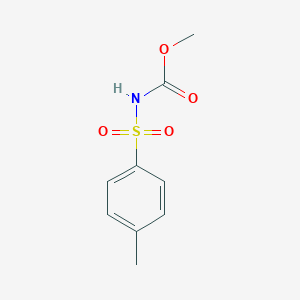
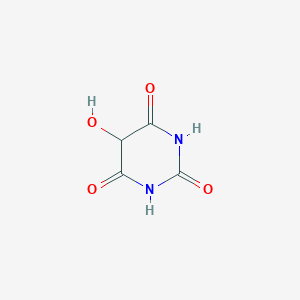
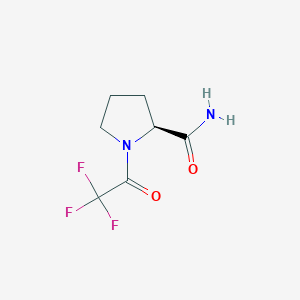
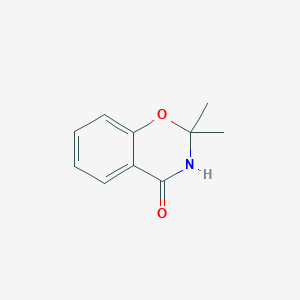
![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
